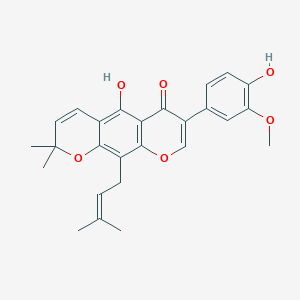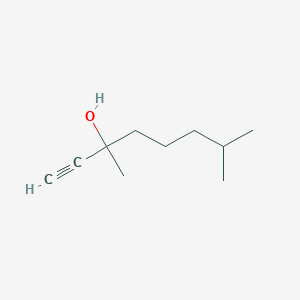
3,7-Dimethyloct-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyloct-1-yn-3-ol (DMO) is a chemical compound with the molecular formula C10H18O. DMO is a colorless liquid with a characteristic odor and is soluble in water and organic solvents. It is widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
3,7-Dimethyloct-1-yn-3-ol is known to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the brain. 3,7-Dimethyloct-1-yn-3-ol binds to the active site of the enzyme, preventing it from breaking down acetylcholine, thus increasing its concentration in the brain. This mechanism of action is similar to that of some drugs used in the treatment of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
3,7-Dimethyloct-1-yn-3-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,7-Dimethyloct-1-yn-3-ol inhibits the growth of cancer cells, indicating its potential as an anticancer agent. 3,7-Dimethyloct-1-yn-3-ol has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Furthermore, 3,7-Dimethyloct-1-yn-3-ol has been shown to have antifungal and antibacterial properties, indicating its potential as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,7-Dimethyloct-1-yn-3-ol has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. Furthermore, it is readily available and relatively inexpensive. However, 3,7-Dimethyloct-1-yn-3-ol has some limitations. It is highly flammable and toxic, requiring careful handling and storage. Additionally, 3,7-Dimethyloct-1-yn-3-ol is sensitive to air and light, and its purity can be affected by exposure to these factors.
Direcciones Futuras
There are several future directions for research on 3,7-Dimethyloct-1-yn-3-ol. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its effectiveness in vivo and to identify its mechanism of action. Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine its effectiveness in vivo and to identify its mechanism of action. Additionally, further research is needed to explore the potential of 3,7-Dimethyloct-1-yn-3-ol as an antimicrobial agent and to determine its safety and efficacy in vivo.
Métodos De Síntesis
3,7-Dimethyloct-1-yn-3-ol is synthesized using different methods, including the oxidation of 3,7-dimethyloct-1-yne with various oxidizing agents such as potassium permanganate or chromium trioxide. Another method involves the reduction of 3,7-dimethyloct-1-yne-3-aldehyde using sodium borohydride. The synthesis of 3,7-Dimethyloct-1-yn-3-ol is a complex process that requires careful control of reaction conditions to obtain a high yield.
Aplicaciones Científicas De Investigación
3,7-Dimethyloct-1-yn-3-ol has been extensively used in scientific research due to its versatile properties. It is used as a synthetic intermediate in the production of various organic compounds. 3,7-Dimethyloct-1-yn-3-ol is also used as a solvent in chemical reactions and as a reagent in organic synthesis. Furthermore, 3,7-Dimethyloct-1-yn-3-ol is used in the preparation of various drugs and pharmaceuticals due to its unique chemical properties.
Propiedades
Número CAS |
1604-26-8 |
|---|---|
Nombre del producto |
3,7-Dimethyloct-1-yn-3-ol |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
3,7-dimethyloct-1-yn-3-ol |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h1,9,11H,6-8H2,2-4H3 |
Clave InChI |
VZPBTNPWFOMXPI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)(C#C)O |
SMILES canónico |
CC(C)CCCC(C)(C#C)O |
Sinónimos |
Hydrodehydrolinalool |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




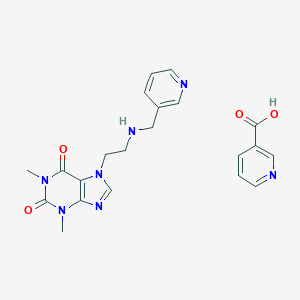
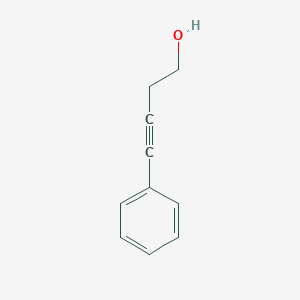
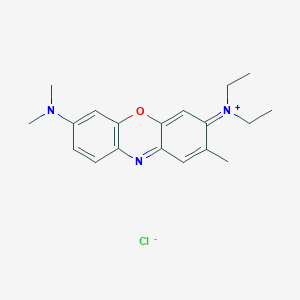
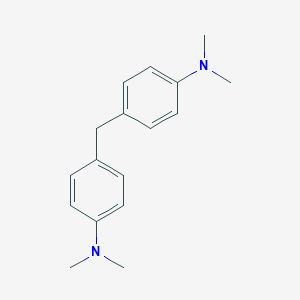
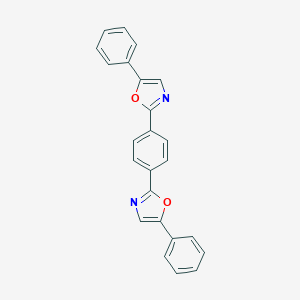
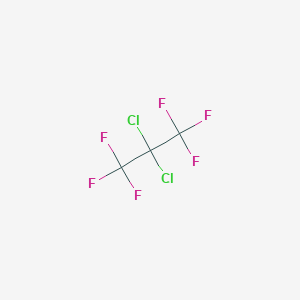
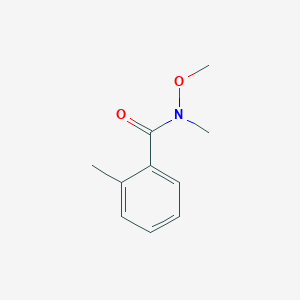
![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)
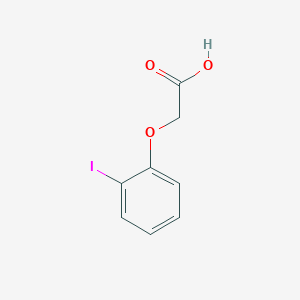
![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)
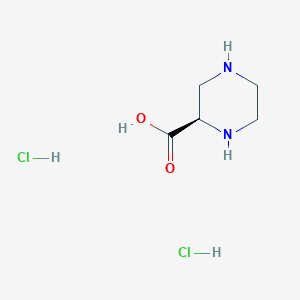
![3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid](/img/structure/B158477.png)
